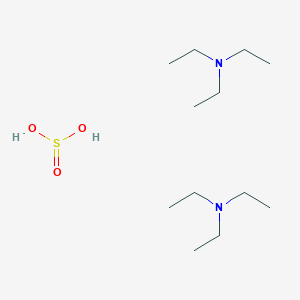
N,N-diethylethanamine;sulfurous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethylethanamine, also known as triethylamine, is an organic compound with the chemical formula (C2H5)3N. It is a tertiary amine, meaning it has three ethyl groups attached to the nitrogen atom. Sulfurous acid, on the other hand, is a chemical compound with the formula H2SO3. It is a weak and unstable acid that is often used in its salt forms, such as sulfites.
准备方法
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine is typically synthesized through the alkylation of ammonia with ethanol. The reaction proceeds as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of ammonia to triethylamine.
Industrial Production Methods
In industrial settings, N,N-diethylethanamine is produced by the catalytic hydrogenation of diethylamine. The process involves the use of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.
化学反应分析
Types of Reactions
N,N-diethylethanamine undergoes various chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with alkyl halides to form quaternary ammonium salts.
Acid-base reactions: It reacts with acids to form salts, such as triethylammonium chloride.
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Common Reagents and Conditions
Alkyl halides: Used in nucleophilic substitution reactions.
Acids: Used in acid-base reactions to form salts.
Oxidizing agents: Used in oxidation reactions to form amides.
Major Products
Quaternary ammonium salts: Formed from nucleophilic substitution reactions.
Triethylammonium salts: Formed from acid-base reactions.
N,N-diethylacetamide: Formed from oxidation reactions.
科学研究应用
N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a base in various organic synthesis reactions.
Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals and as a stabilizer in certain drug formulations.
Industry: It is used in the production of rubber, resins, and dyes.
作用机制
N,N-diethylethanamine exerts its effects primarily through its basicity and nucleophilicity. It can donate a pair of electrons to form bonds with electrophiles, making it a valuable reagent in organic synthesis. Its molecular targets include carbonyl compounds, alkyl halides, and acids, where it participates in nucleophilic substitution and acid-base reactions.
相似化合物的比较
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with one ethyl group and one hydrogen atom attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with one methyl group and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-diethylethanamine is unique due to its three ethyl groups, which provide steric hindrance and influence its reactivity. This makes it a more selective nucleophile and base compared to other similar amines.
属性
CAS 编号 |
84658-31-1 |
|---|---|
分子式 |
C12H32N2O3S |
分子量 |
284.46 g/mol |
IUPAC 名称 |
N,N-diethylethanamine;sulfurous acid |
InChI |
InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |
InChI 键 |
FDCPZJRFIPCMOL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.CCN(CC)CC.OS(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


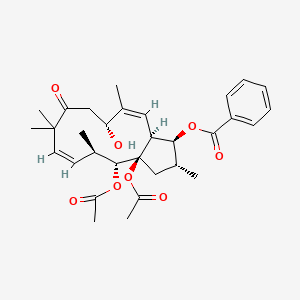
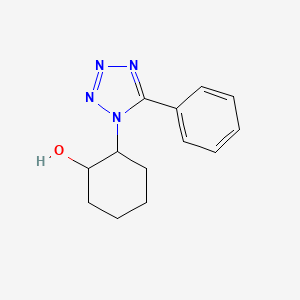
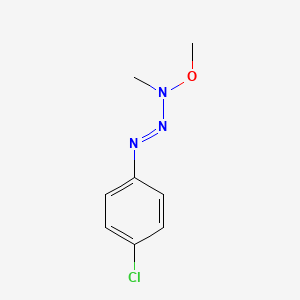


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
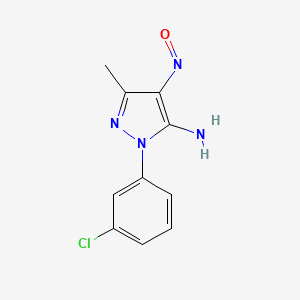



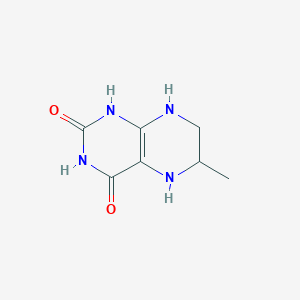
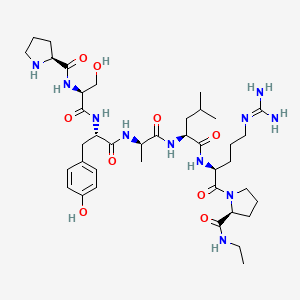
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
